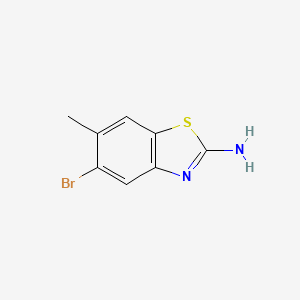

5-Bromo-6-methyl-1,3-benzothiazol-2-amine

Übersicht

Beschreibung

5-Bromo-6-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with a thiazole ring, with bromine and methyl substituents at the 5 and 6 positions, respectively.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine typically involves the cyclization of substituted anilines with potassium thiocyanate in the presence of bromine and acetic acid. This reaction is catalyzed by nano-BF3/SiO2, a reusable heterogeneous catalyst . Another method involves the reaction of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale cyclization reactions using similar catalysts and conditions as those used in laboratory synthesis. The use of microwave irradiation and one-pot multicomponent reactions has also been explored to enhance yield and reduce reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-6-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

5-Bromo-6-methyl-1,3-benzothiazol-2-amine serves as a crucial building block in the synthesis of biologically active molecules. Its derivatives have shown potential as anticancer and antimicrobial agents. For instance, studies indicate that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, making them candidates for further pharmacological evaluation .

Case Study: Anticancer Activity

A study demonstrated that modifications of the benzothiazole core led to compounds with enhanced antiproliferative activity against breast cancer cells. The mechanism involved the inhibition of specific kinases associated with cancer progression .

Biological Research

Enzyme Interactions

Research has indicated that this compound can interact with various enzymes and receptors, providing insights into biochemical pathways. Its role as an enzyme inhibitor has been explored in studies focusing on bacterial topoisomerases, which are essential for DNA replication and transcription .

Case Study: Antimicrobial Properties

In a series of experiments, derivatives of this compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies highlighted the importance of the bromine atom in enhancing antimicrobial efficacy .

Materials Science

Organic Electronics

The compound is also utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices, where it contributes to charge transport mechanisms.

Chemical Biology

Mechanistic Studies

this compound acts as a probe for studying enzyme mechanisms and protein interactions. It has been employed in assays to elucidate the function of various biochemical pathways, particularly those involving signal transduction .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets. In antibacterial applications, it inhibits enzymes such as dihydroorotase and DNA gyrase, disrupting bacterial cell processes . In anti-tubercular applications, it targets the enzyme DprE1, inhibiting the synthesis of essential cell wall components in Mycobacterium tuberculosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Bromo-2-methyl-1,3-benzothiazole

- 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine

- 2-Amino-5-bromobenzothiazole

Uniqueness

5-Bromo-6-methyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine and methyl substituents enhance its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry and industrial applications.

Biologische Aktivität

5-Bromo-6-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₇H₆BrN₃S

- Molecular Weight : 243.12 g/mol

- CAS Number : 944887-82-5

The compound features a benzene ring fused to a thiazole ring, with bromine and methyl substituents at the 5 and 6 positions, respectively. This specific substitution pattern plays a crucial role in its biological activity.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and other bacterial strains with notable potency.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 32.00 ± 1.73 |

| Escherichia coli | 28.00 ± 2.00 |

| Candida albicans | 25.00 ± 1.50 |

These results suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it possesses antiproliferative effects on various cancer cell lines, particularly gastrointestinal cancers. The mechanism involves the induction of apoptosis through the activation of caspases.

| Cell Line | IC₅₀ (µg/mL) | Caspase Activation |

|---|---|---|

| AGS (gastric cancer) | <10 | Significant |

| HCT116 (colon cancer) | >100 | Moderate |

Computational docking studies suggest that it may interact with VEGFR-2 kinase, indicating its potential as a therapeutic agent against cancer .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial cell processes and cancer cell proliferation:

-

Antibacterial Mechanism :

- Inhibits dihydroorotase and DNA gyrase, disrupting nucleotide synthesis and DNA replication in bacteria.

-

Anticancer Mechanism :

- Induces apoptosis via caspase pathways, leading to programmed cell death in malignant cells.

Study on Antimicrobial Efficacy

A study conducted by Mohamed et al. (2021) synthesized various benzothiazole derivatives, including this compound, and evaluated their antibacterial activity against multiple strains. The findings highlighted its superior efficacy compared to standard antibiotics .

Study on Anticancer Potential

In another investigation focusing on gastrointestinal cancer cells, compounds similar to this compound were found to significantly increase caspase expression at concentrations of 40 and 100 µg/mL, indicating their potential as anticancer agents .

Eigenschaften

IUPAC Name |

5-bromo-6-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFKOJQPISWLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589443 | |

| Record name | 5-Bromo-6-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944887-82-5 | |

| Record name | 5-Bromo-6-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.